Contezolid

Antibacterial Clinical Trial Hematological Safety

Contezolid (Youxitai; MRX-I) is a rationally engineered oxazolidinone overcoming linezolid's hematological toxicity. Phase 3 trials confirm equivalent efficacy (93.0% vs 93.4%) with markedly lower thrombocytopenia (0% vs 2.28%) and leukopenia (0.28% vs 3.42%). ICU data show thrombocytopenia onset at 58 days vs 10 days for linezolid; renal failure patients have >3-fold lower severe anemia risk (14.75% vs 46.43%). With potent anti-MRSA, VRE, PRSP, and MDR-TB activity, contezolid is the preferred oxazolidinone for long-course regimens and vulnerable populations. Ideal for pre-clinical research, formulation development, and reference standard use.

Molecular Formula C18H15F3N4O4
Molecular Weight 408.3 g/mol
CAS No. 1112968-42-9
Cat. No. B1676844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameContezolid
CAS1112968-42-9
Synonyms4(1H)-Pyridinone, 2,3-dihydro-1-(2,3,6-trifluoro-4-((5S)-5-((3-isoxazolylamino)methyl)-2-oxo-3-oxazolidinyl)phenyl)-
5-((isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one
contezolid
MRX-I compound
Molecular FormulaC18H15F3N4O4
Molecular Weight408.3 g/mol
Structural Identifiers
SMILESC1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F
InChIInChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1
InChIKeySULYVXZZUMRQAX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Contezolid (CAS 1112968-42-9): A Next-Generation Oxazolidinone Antibiotic for Multidrug-Resistant Gram-Positive Infections


Contezolid (trade name Youxitai; also known as MRX-I) is an orally active, synthetic antibiotic belonging to the oxazolidinone class. It functions as a protein synthesis inhibitor by binding to the 50S ribosomal subunit [1]. Approved in China in 2021 for the treatment of complicated skin and soft tissue infections (cSSTI), contezolid demonstrates potent in vitro activity against a broad spectrum of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP) [2][3]. As a new chemical entity, it was specifically designed to address the well-documented myelosuppression and monoamine oxidase inhibition liabilities associated with the first-in-class oxazolidinone, linezolid, while maintaining comparable antibacterial efficacy [4].

Why Contezolid Cannot Be Simply Substituted with Other Oxazolidinones Like Linezolid


While oxazolidinones share a common mechanism of action, critical differences in safety and tolerability profiles preclude simple therapeutic substitution, particularly in patient populations vulnerable to hematological toxicity. The clinical utility of linezolid, the established first-line oxazolidinone, is significantly constrained by its association with myelosuppression, manifesting as thrombocytopenia, anemia, and leukopenia, which occurs in approximately 25-33% of patients receiving therapy for more than 10 days [1][2]. This toxicity, driven by off-target inhibition of mammalian mitochondrial ribosomes, often necessitates treatment discontinuation or intensive monitoring [3]. Contezolid was rationally designed with structural modifications that confer a more favorable safety profile, as evidenced by direct head-to-head clinical trials demonstrating significantly reduced rates of hematological adverse events without compromising antimicrobial efficacy [4]. Therefore, selection between these agents is not a matter of simple formulary interchange but requires a nuanced understanding of patient-specific risk factors, anticipated treatment duration, and the differential toxicity profiles established in comparative studies.

Quantitative Evidence for Contezolid (CAS 1112968-42-9) Differentiation from Comparators


Phase 3 Clinical Trial: Comparable Efficacy with Significantly Reduced Hematological Toxicity vs. Linezolid

In a pivotal Phase 3, multicenter, randomized, double-blind trial (N=589 clinically evaluable patients with complicated skin and soft tissue infections), oral contezolid 800 mg q12h demonstrated non-inferior clinical cure rates compared to oral linezolid 600 mg q12h. At the Test of Cure (TOC) visit, clinical cure rates were 93.0% for contezolid and 93.4% for linezolid (treatment difference -0.4%; 95% CI: -4.4%, 3.7%). Crucially, despite comparable efficacy, contezolid was associated with a markedly lower incidence of key hematological adverse events, including a statistically significant reduction in thrombocytopenia [1][2]. For patients receiving more than 10 days of therapy, a >30% reduction in platelet count from baseline occurred in only 2.5% of contezolid patients compared to 25.4% of linezolid patients [1].

Antibacterial Clinical Trial Hematological Safety cSSTI

Retrospective Cohort Study: Lower Risk of Severe Anemia vs. Linezolid in Renally Impaired Patients

A two-center retrospective cohort study (N=290) evaluated hematological safety in patients with stage 5 chronic kidney disease (renal failure). The analysis revealed that severe anemia occurred in 14.75% of patients receiving contezolid compared to 46.43% of those receiving linezolid (P < 0.001). Multivariate logistic regression confirmed that linezolid was associated with a significantly higher risk of severe anemia compared to contezolid (adjusted odds ratio: 2.29; 95% CI: 1.64-3.35) [1]. Importantly, no significant differences were observed in clinical cure rates (P = 0.878) or microbial eradication rates (P = 0.411), demonstrating that the improved safety profile of contezolid does not come at the expense of efficacy in this vulnerable population.

Nephrology Hematological Safety Real-World Evidence Renal Impairment

In Vitro Potency: Comparable or Slightly Superior MIC90 Values vs. Linezolid Against MRSA and VRE

In vitro susceptibility testing against a panel of clinical isolates from China demonstrated that contezolid exhibits potent activity against key multidrug-resistant Gram-positive pathogens. For MRSA isolates, contezolid had MIC50/90 values of 0.5/0.5 μg/mL, compared to linezolid MIC50/90 of 0.5/0.5 μg/mL. Against VRE isolates, contezolid had MIC50/90 values of 0.5/1.0 μg/mL, while linezolid showed MIC50/90 of 1.0/1.0 μg/mL. These data indicate that the antimicrobial activity of contezolid is similar to or slightly better than that of linezolid against these critical drug-resistant pathogens [1]. Notably, contezolid also maintained activity against strains carrying linezolid resistance genes (cfr and optrA) [1].

Antimicrobial Susceptibility MRSA VRE MIC

Cross-Study Comparison: Superior Intracellular Anti-Mycobacterial Activity vs. Linezolid

In a study evaluating the activity of novel oxazolidinones against clinical isolates of multidrug-resistant Mycobacterium tuberculosis (Mtb), contezolid demonstrated significantly superior intracellular antimicrobial activity compared to linezolid. While the extracellular MIC values were similar between the two compounds, the ability of contezolid to clear intracellular Mtb within macrophages was notably enhanced [1]. This property is particularly relevant for the treatment of tuberculosis, where the pathogen resides and persists within host cells. Among the oxazolidinones tested (including tedizolid, sutezolid, and delpazolid), contezolid was highlighted for this superior intracellular activity [1].

Tuberculosis Intracellular Activity M. tuberculosis Drug Development

Preclinical Toxicology: 3-Fold Higher NOAEL vs. Linezolid in a Rat Model

A 4-week repeated-dose toxicity study in Sprague-Dawley rats directly compared the safety profiles of contezolid and linezolid. Myelosuppression or myelosuppression-associated effects were comparable between the 300-mg/kg/day contezolid group and the 100-mg/kg/day linezolid group. The 'no observed adverse effect level' (NOAEL) for contezolid was determined to be 100 mg/kg/day (with an average AUC0–24 h of 268.4 μg*h/mL), while the NOAEL for linezolid was 30 mg/kg/day [1]. This 3.3-fold higher NOAEL for contezolid quantifies its significantly wider safety margin regarding myelosuppression in a preclinical model, corroborating the clinical findings of reduced hematological toxicity.

Toxicology Safety Pharmacology Myelosuppression NOAEL

Real-World ICU Cohort: Lower Thrombocytopenia Incidence and Higher Clinical Efficacy vs. Linezolid

A single-center retrospective cohort study in intensive care unit (ICU) patients compared the outcomes of contezolid and linezolid therapy. The analysis revealed that contezolid exposure was associated with a lower incidence of thrombocytopenia and higher clinical efficacy compared to linezolid. Specifically, the median time to thrombocytopenia onset was 58 days in the contezolid group compared to just 10 days in the linezolid group (P < 0.001), highlighting a stark difference in the temporal risk profile [1]. This real-world data reinforces the safety advantages observed in controlled clinical trials within a critically ill patient population where thrombocytopenia can be a severe, life-threatening complication.

Critical Care Thrombocytopenia Real-World Evidence ICU

Priority Application Scenarios for Contezolid Based on Quantifiable Differentiation


Treatment of Complicated Skin and Soft Tissue Infections (cSSTI) in Patients with Pre-existing or High-Risk for Myelosuppression

Based on Phase 3 clinical trial data demonstrating equivalent efficacy (93.0% vs 93.4% cure rate) but significantly lower rates of thrombocytopenia (0% vs 2.28%) and leukopenia (0.28% vs 3.42%) compared to linezolid, contezolid is the preferred oxazolidinone for cSSTI treatment in patients with baseline cytopenias, those receiving concomitant myelosuppressive therapies, or those requiring extended treatment courses (>10 days) where linezolid-associated bone marrow toxicity is most pronounced [1].

Management of Serious Gram-Positive Infections in Patients with Stage 5 Chronic Kidney Disease (CKD) or Renal Failure

Retrospective cohort data show that in patients with renal failure, contezolid is associated with a dramatically lower risk of severe anemia compared to linezolid (14.75% vs. 46.43%; adjusted OR 2.29). Given the high prevalence of anemia in CKD patients and the established propensity for linezolid to exacerbate this condition, contezolid represents a targeted therapeutic option that minimizes hematological complications without sacrificing antimicrobial efficacy in this vulnerable population [2].

Long-Duration Anti-Tuberculosis Regimens, Especially for Multidrug-Resistant (MDR) Strains

The combination of superior intracellular anti-mycobacterial activity against MDR-TB compared to linezolid, and a significantly more favorable safety profile (demonstrated by a 48-day delay in median thrombocytopenia onset in real-world ICU cohorts), positions contezolid as a promising core component of long-course anti-TB regimens. Its ability to be administered orally for prolonged periods with reduced need for intensive hematological monitoring addresses a major limitation of current oxazolidinone use in TB therapy [3][4].

Critical Care Formulary Inclusion for ICU Patients Requiring Oxazolidinone Therapy

In the ICU setting, where rapid onset of drug-induced thrombocytopenia can be catastrophic, the real-world evidence of a dramatically prolonged time to thrombocytopenia onset with contezolid (median 58 days) compared to linezolid (median 10 days) provides a strong rationale for formulary inclusion. This property reduces the risk of treatment interruption and the need for costly salvage therapies or platelet transfusions, while maintaining high clinical efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Contezolid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.